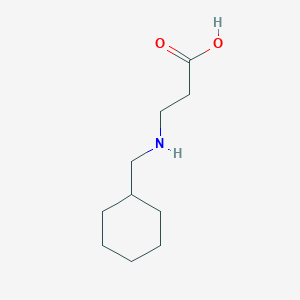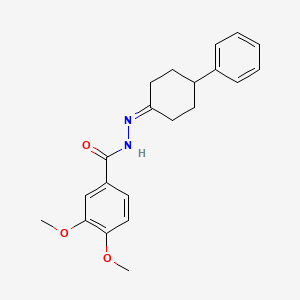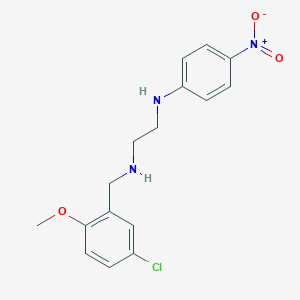
N-(5-chloro-2-methoxybenzyl)-N'-(4-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methoxybenzyl group and a nitrophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzyl chloride and 4-nitroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.
Procedure: The 5-chloro-2-methoxybenzyl chloride is reacted with 4-nitroaniline under reflux conditions to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine: Unique due to its specific substitution pattern and combination of functional groups.
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)methane-1,2-diamine: Similar structure but different backbone.
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)propane-1,2-diamine: Similar structure but different backbone length.
Uniqueness
N-(5-chloro-2-methoxybenzyl)-N’-(4-nitrophenyl)ethane-1,2-diamine is unique due to its specific combination of chloro, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18ClN3O3 |
|---|---|
Molecular Weight |
335.78 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-16-7-2-13(17)10-12(16)11-18-8-9-19-14-3-5-15(6-4-14)20(21)22/h2-7,10,18-19H,8-9,11H2,1H3 |
InChI Key |
DYRQYKPKUDZKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


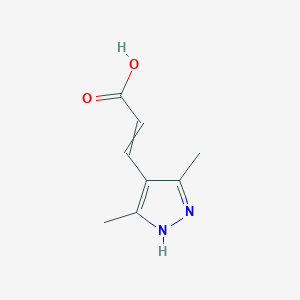
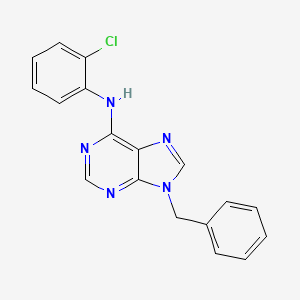
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12481522.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12481529.png)
![Ethyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481537.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B12481544.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12481548.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481549.png)
![Methyl 6-tert-butyl-2-[(3-cyclopentylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12481561.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol](/img/structure/B12481566.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12481581.png)
![Methyl 3-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481586.png)
